Product packaging for Bicyclo[2.2.1]heptan-7-ol(Cat. No.:CAS No. 2566-48-5)

Bicyclo[2.2.1]heptan-7-ol

Cat. No.: B1618052
CAS No.: 2566-48-5
M. Wt: 112.17 g/mol
InChI Key: QSOLQDIOEJREPU-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-7-ol, commonly known as 7-Norbornanol, is a chemical compound of significant interest in advanced synthetic and mechanistic chemistry. This compound, with the molecular formula C7H12O and a molecular weight of 112.17 g/mol, features a hydroxyl group at the bridgehead carbon (C7) of the rigid norbornane framework . This unique sterically-defined structure provides a fixed orientation of substituents, making it an excellent model system for studying reaction mechanisms, stereochemistry, and neighboring group participation . The primary research value of this compound lies in its role as a versatile synthetic intermediate. The hydroxyl group can be readily oxidized to the corresponding ketone, bicyclo[2.2.1]heptan-7-one, or undergo substitution reactions to introduce other functional groups, such as through methylation to form 7-methoxy derivatives . Furthermore, the compound serves as a pivotal precursor for the synthesis of a wide array of substituted bicyclo[2.2.1]heptane derivatives, which are important building blocks in the construction of complex organic molecules, including natural products and pharmaceuticals . Its rigid scaffold is also investigated for designing molecules that fit specifically into biological target sites, showing potential in medicinal chemistry research . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human or veterinary use . Please refer to the Safety Data Sheet for proper handling information. The compound is identified under CAS Registry Number 2566-48-5 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B1618052 Bicyclo[2.2.1]heptan-7-ol CAS No. 2566-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-5-1-2-6(7)4-3-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLQDIOEJREPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180362
Record name Bicyclo(2.2.1)heptan-7-ol
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URL https://comptox.epa.gov/dashboard/DTXSID10180362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-48-5
Record name Bicyclo(2.2.1)heptan-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)heptan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Bicyclo[2.2.1]heptan-7-ol and its Structurally Related Analogues

The rigid bicyclo[2.2.1]heptane framework is a key structural motif in various complex molecules and natural products. Its synthesis, particularly in a stereoselective manner, has been the focus of extensive research. Methodologies have evolved to provide precise control over the three-dimensional arrangement of functional groups on this unique bridged skeleton.

The Diels-Alder reaction is a cornerstone for the construction of the bicyclo[2.2.1]heptane core. This [4+2] cycloaddition reaction, typically involving a cyclic diene, provides a powerful and convergent route to bridged bicyclic systems. pearson.com When a cyclic diene, such as cyclopentadiene (B3395910), reacts with a dienophile, it forms a new six-membered ring while creating a one- or two-carbon bridge, resulting in the characteristic bicyclic structure. youtube.com

The stereochemical outcome of the Diels-Alder reaction is a critical aspect, often governed by the "endo rule." This rule predicts that the dienophile's substituents will preferentially occupy the endo position in the bicyclic product, a phenomenon attributed to favorable secondary orbital interactions. youtube.com This inherent selectivity is a key advantage in planning the synthesis of substituted bicyclo[2.2.1]heptane derivatives. nih.gov For instance, the reaction between cyclopentadiene and various dienophiles can be tailored to install specific functionalities that can be later converted to the hydroxyl group at the C7 position or other desired locations. The versatility of this approach allows for the synthesis of a wide array of embellished bridged bicyclic systems in a regio- and stereoselective fashion. nih.gov

DieneDienophilePrimary Product SkeletonKey Stereochemical Feature
CyclopentadieneMaleic AnhydrideBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydridePredominantly endo isomer
Furan (B31954)Dimethyl acetylenedicarboxylate7-Oxabicyclo[2.2.1]hepta-2,5-diene derivativeForms oxygen-bridged analogue researchgate.net
2-Allyl-6,6-spiroepoxycyclohexadienoneEthyl acrylateSubstituted Bicyclo[2.2.2]octaneHigh regio- and stereoselectivity nih.gov

The controlled reduction of the corresponding ketone, bicyclo[2.2.1]heptan-7-one, is a direct and common method for synthesizing this compound. The stereochemical outcome of this reduction is highly dependent on the steric and electronic environment around the carbonyl group. The approach of the hydride reagent (e.g., from sodium borohydride, NaBH₄) can be directed by substituents on the bicyclic frame, leading to either the syn or anti alcohol.

Research has shown that remote substituents on the bicyclo[2.2.1]heptane skeleton can significantly influence the π-facial selectivity of nucleophilic additions to the C7-ketone. researchgate.net Substituents at the C2 and C3 positions, for example, can exert stereoelectronic effects that favor either the syn or anti attack of the hydride. An endo-vinyl group, for instance, can act as an electropositive, anti-directing group. researchgate.net This level of control is crucial for the synthesis of specific stereoisomers of substituted this compound derivatives. The correlation between substituent electronic properties (inductive and resonance effects) and the resulting stereochemical ratio ([Z]/[E] or syn/anti) has been systematically studied, allowing for predictable synthetic outcomes. researchgate.net

Influence of Substituents on NaBH₄ Reduction of Substituted Bicyclo[2.2.1]heptan-7-ones researchgate.net
Substituent PositionSubstituent TypeObserved Stereochemical PreferenceControlling Factor
2,3-endoElectron-withdrawingVariable, depends on inductive (σI) and resonance (σR) effectsStereoelectronic control
2-endo-vinylElectropositiveFavors anti-attackStereoelectronic direction
Flanked by cyclobutaneSterically bulkyHigh preference for syn-approachSteric hindrance

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and biocatalytic methods. These strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations, yielding products with high enantiomeric excess (ee). mdpi.commdpi.com Lipases are particularly effective for the kinetic resolution of racemic alcohols and their corresponding esters through hydrolysis or transesterification reactions. acs.org

For instance, the enzymatic resolution of racemic bicyclo[2.2.1]heptane derivatives has been successfully demonstrated. Lipase-catalyzed transesterification can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. researchgate.net Lipases from Candida species are frequently employed for these transformations. acs.org This approach has been used to produce enantiopure bicyclo[2.2.1]heptan-syn-2,7-diol, a structurally related analogue, with excellent enantiomeric excess (>98% ee). researchgate.net Such biocatalytic methods offer a practical and sustainable alternative to traditional chemical resolutions for accessing chiral building blocks within the bicyclo[2.2.1]heptane family. nih.gov

Camphor (B46023), a naturally occurring monoterpenoid, is a widely used "chiral pool" starting material in organic synthesis due to its rigid bicyclo[2.2.1]heptane skeleton and ready availability in enantiopure forms. oup.comresearchgate.netnih.gov The camphor framework serves as a versatile template for substrate-controlled functionalization, enabling the synthesis of complex and stereochemically defined molecules. escholarship.orgscispace.com

Historically, transformations of camphor often involved orchestrated rearrangements of its bornane skeleton to introduce new functionalities. oup.comnih.gov More recent advancements in C-H functionalization provide direct and selective methods to derivatize the camphor scaffold. researchgate.net One powerful strategy involves intramolecular hydrogen atom abstraction (HAT). nih.gov For example, a nitrogen-centered radical generated from a camphor-derived aminonitrile can selectively abstract a hydrogen atom from the remote C8 methyl group. The resulting carbon-centered radical can then be trapped in amination or alkylation reactions, leading to the synthesis of topologically complex derivatives that would be difficult to access otherwise. nih.gov These modern synthetic methods expand the utility of camphor as a chiral building block for producing structurally diverse analogues related to this compound. oup.comnih.gov

Comprehensive Derivatization Strategies and Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group of this compound is a key functional handle for further molecular elaboration. Its conversion into other functional groups through various derivatization strategies allows for the construction of more complex molecules while retaining the rigid bicyclic core.

The oxidation of alcohols within the bicyclo[2.2.1]heptane system, and the related regioselectivity of oxygen insertion in corresponding ketones, are crucial transformations. The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is particularly informative regarding mechanistic considerations in this rigid framework. The regioselectivity of this reaction—specifically, which adjacent carbon atom migrates to the oxygen atom—is sensitive to the electronic and steric properties of substituents on the bicyclic ring. researchgate.net

Studies on substituted bicyclo[2.2.1]heptan-2-ones have shown that the ratio of methine-to-methylene carbon migration during Baeyer-Villiger oxidation is dependent on substituents at the 5-endo and 7-anti positions. researchgate.net This regioselectivity is governed by the migratory aptitude of the adjacent carbon atoms, where more substituted and electron-rich carbons generally migrate preferentially. The rigid conformation of the bicyclo[2.2.1]heptane skeleton imposes strict geometric constraints on the transition state, making these oxidations a sensitive probe of electronic and steric effects. Furthermore, anodic oxidation of related bicyclic systems in methanol (B129727) can lead to the formation of methoxy-alcohols and methyl carbonates, demonstrating alternative pathways for functional group interconversion under electrochemical conditions. rsc.org

Nucleophilic Substitution and Esterification Reactions at the C-7 Position

The hydroxyl group at the C-7 position of the bicyclo[2.2.1]heptane skeleton presents unique reactivity challenges due to its sterically hindered environment, which is comparable to a bridgehead position. gauthmath.com This steric hindrance significantly influences the feasibility and mechanism of nucleophilic substitution reactions. Direct substitution of the hydroxyl group is difficult, and its reactivity towards hydrogen halides is notably low. gauthmath.com The formation of a carbocation intermediate for an SN1-type reaction is energetically unfavorable because the rigid bicyclic framework cannot accommodate the preferred planar geometry of an sp2-hybridized carbocation. quora.com Consequently, reactions often require activation of the hydroxyl group to convert it into a better leaving group.

Esterification represents a primary class of transformations for the C-7 hydroxyl group. These reactions can be accomplished through various methods, including catalysis by enzymes, which can offer high selectivity. For instance, lipase-catalyzed transesterifications have been effectively used in the synthesis of enantiopure bicyclo[2.2.1]heptane derivatives, such as the conversion of a diol to an acetoxy alcohol. researchgate.net This demonstrates a mild and selective method for acylation at hydroxyl positions within this rigid scaffold.

The following table summarizes representative substitution and esterification reactions involving the hydroxyl group on a bicyclo[2.2.1]heptane framework.

Reagent/CatalystReaction TypeProduct at C-7Research Finding
LipaseTransesterificationAcetate (B1210297) EsterLipase catalysis enables the efficient and selective formation of esters on the bicyclo[2.2.1]heptane core, useful in creating enantiopure intermediates. researchgate.net
Thionyl chlorideNucleophilic SubstitutionChlorideThe hydroxyl group can be substituted with halides, though this often requires its conversion into a better leaving group first due to low direct reactivity. smolecule.com
Acetic Anhydride/PyridineAcylation (Esterification)Acetate EsterStandard acylation methods can be employed to form esters, such as bornyl acetate from the corresponding trimethyl-substituted bicyclo[2.2.1]heptan-2-ol. nist.gov
Mesyl Chloride/BaseSulfonylationMesylate EsterConversion of the alcohol to a sulfonate ester (e.g., mesylate) is a common strategy to create an excellent leaving group for subsequent nucleophilic substitution reactions. unirioja.es

Formation of Advanced Polycyclic Scaffolds and Heterocyclic Analogues

The rigid bicyclo[2.2.1]heptane framework serves as a versatile template for the synthesis of more complex molecular architectures, including advanced polycyclic systems and heterocyclic analogues. These structures are of significant interest in medicinal chemistry due to their defined three-dimensional shapes. ucl.ac.uk

Heterocyclic Analogues: A key strategy involves the replacement of the C-7 carbon with a heteroatom, such as nitrogen or oxygen, to generate analogues like 7-azabicyclo[2.2.1]heptanes and 7-oxabicyclo[2.2.1]heptanes. The synthesis of 7-azabicyclo[2.2.1]heptane systems can be achieved through multi-step routes that often involve an intramolecular nucleophilic displacement as a key ring-forming step. unirioja.es For example, a base-promoted internal displacement of a methanesulfonate (B1217627) group by an amine can yield the 7-azabicyclo[2.2.1]heptane core. unirioja.es These aza-derivatives are valuable as constrained proline analogues and as precursors for compounds like epibatidine (B1211577). unirioja.esnih.gov

Similarly, 7-oxabicyclo[2.2.1]heptane derivatives, which feature an ether bridge, are commonly synthesized via Diels-Alder reactions between furan derivatives and various dienophiles. researchgate.net These oxa-analogues are present in several natural products and are used as building blocks in the synthesis of bioactive molecules. researchgate.net Catalytic systems have also been developed to synthesize 2-oxa- and 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols, further expanding the diversity of available heterocyclic scaffolds. acs.org

Advanced Polycyclic Scaffolds: The functional groups on the this compound core can be elaborated to construct additional rings. Methodologies such as tandem Michael-Aldol reactions can be used to build complex bicyclic and polycyclic systems in a single step with high stereocontrol. ucl.ac.uk While not starting directly from the C-7 alcohol, these annulation strategies highlight how the fundamental bicyclic shape is employed to create more intricate structures relevant to natural product synthesis and drug discovery.

The table below outlines synthetic approaches to key heterocyclic analogues based on the bicyclo[2.2.1]heptane skeleton.

Target ScaffoldSynthetic StrategyKey TransformationApplication/Significance
7-Azabicyclo[2.2.1]heptaneIntramolecular CyclizationBase-promoted nucleophilic displacement of a mesylate by an amine. unirioja.esConstrained proline analogues; intermediates for epibatidine synthesis. unirioja.esacs.org
7-Oxabicyclo[2.2.1]heptaneCycloadditionDiels-Alder reaction between furan and a dienophile. researchgate.netCore of various natural products; versatile chiral building blocks. researchgate.net
2-Azabicyclo[2.2.1]heptaneCatalytic Ring Opening/ClosingBrønsted acid-catalyzed ring-opening of meso-epoxides. acs.orgCreation of novel biomimetic scaffolds for medicinal chemistry. acs.org
2-Oxabicyclo[2.2.1]heptaneCatalytic CyclizationBinary Al(III)/bromide salt catalyzed reaction of cyclic γ-epoxy-alcohols. acs.orgAccess to functionally diverse oxygen-containing bicyclic systems. acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Detailed Mechanistic Investigations of Reactions Involving the Norbornane (B1196662) System

The constrained nature of the norbornane skeleton imposes significant limitations on bond angles and rotations, leading to inherent strain and predictable reactivity patterns. This rigidity is a key feature that allows for detailed mechanistic studies.

The bicyclo[2.2.1]heptane system is a bridged bicyclic compound derived from a cyclohexane (B81311) ring with a methylene (B1212753) bridge between the 1,4-positions. wikipedia.org This structure is conformationally locked, unlike cyclohexane, which can flip between chair conformations. This rigidity makes it an excellent model for investigating stereochemical outcomes of reactions. The fixed, boat-like conformation creates two distinct faces for approaching reagents: the sterically hindered endo face and the more accessible exo face. youtube.com

Reactivity is profoundly influenced by this structural constraint. For instance, nucleophilic attack on a carbonyl group at the C2 position (norcamphor) is highly stereoselective. Attack from the exo face is generally favored to avoid steric hindrance from the C5 and C6 hydrogens and the ethano bridge, while the one-carbon bridge (C7) offers less steric hindrance from the top. youtube.com However, if the C7 position bears bulky substituents in the syn position (on the same side as the carbonyl), these can block the exo approach, favoring the endo attack. youtube.com The high degree of ring strain in the bicyclic system can also be exploited to drive reactions, such as retro-condensations, to create functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov

In bicyclo[2.2.1]heptan-7-ol and its derivatives, the hydroxyl group can significantly influence reaction pathways through hydrogen bonding and stereoelectronic interactions. beilstein-journals.orgnih.gov Intramolecular hydrogen bonding, in particular, can stabilize certain conformations and transition states, thereby directing the stereochemical outcome.

The presence of such hydrogen bonds can lower the activation energy for certain reactions by pre-organizing the substrate in a reactive conformation. nih.gov Conversely, the energy required to break a stabilizing hydrogen bond during a reaction can increase the activation barrier. nih.gov Stereoelectronic effects, such as the alignment of orbitals, are also critical. For example, the orientation of the C-O bond at the 7-position can influence the reactivity of other parts of the molecule through long-range orbital interactions, a phenomenon well-documented in the rigid norbornane framework.

Diastereoisomer of 2-fluorothis compoundRelative Energy (kcal mol-1)Key Stabilizing/Destabilizing Interactions
syn-exo0.00Stabilized by nF→σ*OH hyperconjugation (intramolecular H-bond).
anti-exo0.12Lacks the F∙∙∙HO hydrogen bond.
syn-endo1.83Experiences steric repulsion.
anti-endo2.50Experiences the most significant steric repulsion.

This table presents the relative energies of different diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols, as determined by quantum-chemical calculations. The data highlights the stabilizing effect of the intramolecular hydrogen bond in the syn-exo isomer. Data sourced from Cormanich et al. (2012). beilstein-journals.org

Principles of Stereochemical Control and Selectivity in this compound Chemistry

The predictable geometry of the bicyclo[2.2.1]heptane skeleton allows for a high degree of stereochemical control in chemical transformations, making it a valuable scaffold in asymmetric synthesis.

The formation of the norbornane skeleton itself, often via a Diels-Alder cycloaddition between cyclopentadiene (B3395910) and a dienophile, is a classic example of stereoselectivity. nih.govscirp.org In these [4+2] cycloadditions, the endo product is typically favored under kinetic control, even though it is the thermodynamically less stable isomer due to steric hindrance. masterorganicchemistry.com This preference, known as the Alder Endo Rule, is attributed to "secondary orbital interactions" where the electron-withdrawing groups on the dienophile are positioned under the π-system of the diene in the transition state, which is a stabilizing interaction. masterorganicchemistry.comwolfram.com

However, the endo/exo ratio can be influenced by various factors, including the nature of the dienophile, the presence of Lewis acid catalysts, and the reaction solvent. scirp.orgresearchgate.net For instance, the hydrolysis of methyl 5-norbornene-2-carboxylate, which exists as an endo/exo mixture, can be controlled to favor the exo acid product. scirp.org This is achieved by using a strong base to establish a rapid equilibrium between the endo and exo isomers, followed by a kinetically preferred hydrolysis of the less-hindered exo ester. scirp.org This principle of controlling endo/exo selectivity is crucial for the synthesis of specific isomers for applications in polymers and pharmaceuticals. scirp.org

The rigid bicyclo[2.2.1]heptane framework is an excellent platform for diastereoselective and enantioselective reactions. Existing stereocenters on the ring can effectively direct the approach of reagents, leading to the formation of a single diastereomer. For example, the catalytic transfer hydrogenation of bicyclic ketones like camphor (B46023) and fenchone (B1672492) over metal oxide catalysts can produce the corresponding alcohols with high diastereoselectivity, favoring the endo stereoisomer. mdpi.com

Enantiomerically pure bicyclo[2.2.1]heptane derivatives can be synthesized using several methods. One effective strategy is the enzymatic resolution of racemic mixtures. Lipase-catalyzed transesterification has been successfully used to resolve racemic 7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol, which serves as a precursor to enantiopure (+)- and (-)-bicyclo[2.2.1]heptan-2,7-syn-diols with high enantiomeric excess. researchgate.net Chiral Lewis acids can also be used to catalyze Diels-Alder reactions, yielding enantiomerically enriched bicyclo[2.2.1]heptane derivatives. acs.orgacs.org These enantiopure compounds are valuable as chiral ligands and building blocks in asymmetric synthesis. researchgate.net

The stereochemical outcome of reactions on the this compound system is largely dictated by conformational steering and steric hindrance. youtube.combeilstein-journals.org The molecule's rigid, caged structure prevents bond rotations that could mask stereochemical information, meaning the ground-state conformation strongly influences the transition state geometry.

Steric hindrance plays a critical role in directing incoming reagents. masterorganicchemistry.com As mentioned, reactions at the C2/C3 positions are typically subject to exo attack to avoid the steric bulk of the opposing carbon bridge. youtube.com At the C7 position, substituents are described as syn (pointing towards the double bond in norbornene) or anti (pointing away). A syn substituent at C7 can sterically block the exo face of the C2-C3 bond, thereby directing reactions to the endo face. youtube.comresearchgate.net For example, the epoxidation of 7-syn-substituted norbornenes shows a dramatic shift from exo selectivity to endo selectivity as the steric bulk of the syn substituent increases. researchgate.net This powerful steric directing effect allows for precise control over the stereochemistry of products derived from the bicyclo[2.2.1]heptane scaffold.

Structural and Conformational Analysis

Application of Advanced Spectroscopic Characterization Techniques

A suite of high-resolution spectroscopic methods is essential for the unambiguous structural determination and stereochemical assignment of Bicyclo[2.2.1]heptan-7-ol.

High-resolution NMR spectroscopy serves as a powerful tool for the complete structural assignment of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons. The ¹H NMR spectrum typically shows signals for the bridgehead protons (H1 and H4), the protons on the two-carbon bridges (H2, H3, H5, H6), and the proton attached to the hydroxyl-bearing carbon (H7).

For a definitive assignment, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons within the bicyclic system. For instance, correlations would be observed between the bridgehead protons and their neighbors on the bridges.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the rigid bicyclo[2.2.1]heptane framework, NOESY is instrumental in determining the stereochemistry, such as the syn or anti orientation of the hydroxyl group at C7 relative to the double bond in unsaturated analogs or other substituents. researchgate.net

A representative dataset for the chemical shifts in related bicyclo[2.2.1]heptane systems is presented below.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Bicyclo[2.2.1]heptane Skeleton.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1/C4 (Bridgehead) 2.10 - 2.22 41.3 - 53.2
C2/C3/C5/C6 (Bridge) 1.49 - 1.83 25.9 - 36.8
C7 4.23 81.7

Note: Data are representative and can vary based on solvent and specific substitution patterns. acs.org

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, offers valuable insights into the functional groups and stereochemical aspects of this compound. The most prominent feature in the IR spectrum is the O-H stretching band of the hydroxyl group, which typically appears in the region of 3200-3600 cm⁻¹. The precise position and shape of this band are highly sensitive to hydrogen bonding. electronicsandbooks.com

In dilute non-polar solvents, a sharp band around 3625 cm⁻¹ is indicative of a "free" non-hydrogen-bonded hydroxyl group, which would be expected for the anti-isomer. electronicsandbooks.com Conversely, the presence of intramolecular hydrogen bonding, as seen in some substituted analogs like syn-7-methoxybicyclo[2.2.1]heptan-exo-2-ol, results in a broad O-H stretching band at a lower frequency (e.g., 3520 cm⁻¹), even at high dilution. electronicsandbooks.com This allows for the differentiation of stereoisomers based on their propensity to form intramolecular hydrogen bonds. The C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ region, further confirms the presence of the alcohol functionality.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula as C₇H₁₂O. nist.govnih.gov

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 112. nist.gov Common fragmentation pathways for bicyclic alcohols include the loss of water (M-18), leading to a fragment at m/z 94, and subsequent rearrangements and cleavages of the bicyclic ring, resulting in characteristic lower mass fragments. nih.gov Analysis of these fragments helps to corroborate the proposed structure.

Interactive Table 2: Key Mass Spectrometry Data for this compound.

Feature Value
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
m/z (Top Peak) 67
m/z (2nd Highest) 94
m/z (3rd Highest) 57

Source: NIST Mass Spectrometry Data Center nih.gov

In-Depth Conformational Dynamics and Stereoelectronic Interactions

The conformational landscape of this compound is primarily defined by the orientation of the hydroxyl group, as the bicyclic core is rigid.

Computational studies are employed to map the potential energy surface (PES) of this compound. The primary conformational flexibility arises from the rotation around the C7-O bond. By scanning the relevant dihedral angle (e.g., H-O-C7-C1), a PES can be generated, revealing the energy minima that correspond to stable conformations. beilstein-journals.org

For the related 2-fluorobicyclo[2.2.1]heptan-7-ols, quantum-chemical calculations have shown that the rotation of the hydroxy group leads to distinct stable conformers. beilstein-journals.org A similar analysis for the parent this compound would identify the preferred orientations of the hydroxyl proton relative to the rest of the molecular framework, which are dictated by minimizing steric repulsions and optimizing stabilizing stereoelectronic interactions.

Intramolecular hydrogen bonding can be a dominant factor in dictating the conformational preferences of molecules. In substituted bicyclo[2.2.1]heptan-7-ols, the presence of a suitable hydrogen bond acceptor can lead to significant stabilization of one conformer over others. For example, in the syn-exo isomer of 2-fluorothis compound, a stabilizing F∙∙∙H-O intramolecular hydrogen bond is operative. beilstein-journals.orgnih.gov This interaction is described as an nF→σ*OH hyperconjugative interaction, where electron density is transferred from a nonbonding orbital of the fluorine atom to the antibonding orbital of the O-H bond. beilstein-journals.org

In the unsubstituted this compound, classical intramolecular hydrogen bonding is absent. However, weaker interactions, such as those between the hydroxyl group and the C-H bonds of the bicyclic frame, may still play a subtle role in influencing the conformational equilibrium. The rigid structure of the bicyclo[2.2.1]heptane skeleton enforces proximity between functional groups, making it an excellent system for studying such weak intramolecular forces. journals.co.za The absence of a strong intramolecular hydrogen bond in the parent compound means that steric effects and weaker electronic interactions are the primary determinants of its conformational preference.

Quantum Nature of Specific Intramolecular Interactions (e.g., F∙∙∙HO hydrogen bond)

The study of intramolecular interactions in derivatives of this compound, particularly fluorinated analogues, provides a clear window into the quantum nature of hydrogen bonding. Computational investigations of four diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols have been particularly revealing. beilstein-journals.orgnih.gov These studies utilize quantum-chemical calculations to analyze relative energies, stereoelectronic interactions, and the presence of an F∙∙∙HO intramolecular hydrogen bond. beilstein-journals.orgresearchgate.net

In the syn-exo isomer, the hydroxy hydrogen can orient towards the fluorine atom, creating a stabilizing F∙∙∙HO intramolecular hydrogen bond. beilstein-journals.org This interaction is a key factor governing the stability of this conformer in the gas phase. beilstein-journals.org The quantum nature of this bond has been explored through Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) analyses. beilstein-journals.orgnih.gov

NBO analysis indicates that the stabilization arises from an nF→σOH interaction, a charge transfer from the fluorine lone pairs to the antibonding orbital of the O-H bond. beilstein-journals.org This hyperconjugative interaction in the global minimum energy conformation is significant, calculated to be around 4.0 kcal mol−1. beilstein-journals.org This strong interaction prevails over steric repulsions, indicating that the F∙∙∙HO intramolecular hydrogen bond is a primary transmission mechanism for through-space F–H(O) NMR coupling constants (1hJF,H(O)). beilstein-journals.org The modulation of this coupling constant by the nF→σOH interaction highlights the quantum mechanical character of this hydrogen bond. beilstein-journals.orgnih.gov

AIM analysis further supports the existence of this hydrogen bond by identifying a bond critical point (BCP) between the fluorine and the hydroxyl hydrogen atoms. beilstein-journals.org The properties at this BCP are consistent with the criteria for hydrogen bonding. While organic fluorine is often considered a poor hydrogen bond acceptor, its participation in such bonds is confirmed in structurally rigid systems like the bicyclo[2.2.1]heptane framework, where geometric constraints favor the interaction. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Table 1: Calculated Interaction Energies and Properties for the F∙∙∙HO Hydrogen Bond in the syn-exo Isomer of 2-fluorothis compound. beilstein-journals.org
ParameterValue
nF→σ*OH Interaction Energy (kcal mol−1)4.0
Conformational Stability (θ = 330.0°)Most stable structure in gas phase

X-ray Crystallography for Unambiguous Absolute and Relative Configuration Assignment

X-ray crystallography stands as a definitive method for the determination of both relative and absolute configurations of chiral molecules, including derivatives of this compound. researchgate.netthieme-connect.de This technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be determined.

For molecules with multiple stereocenters, X-ray analysis routinely establishes the relative configuration, that is, the orientation of different parts of the molecule with respect to each other. thieme-connect.de An example of this is the analysis of 7-Norbornyl p-bromobenzoate, a derivative of this compound. A colorless, prism-shaped crystal of this compound was analyzed using a diffractometer, and the resulting data allowed for the refinement of its molecular structure, confirming the relative stereochemistry of the bicyclic framework and the substituent. nih.gov

The determination of the absolute configuration—the actual three-dimensional arrangement of the molecule—is more complex and relies on the phenomenon of anomalous dispersion. thieme-connect.deed.ac.uk When an atom in the crystal, typically a "heavy" atom like bromine, is irradiated with X-rays of a suitable wavelength, the scattering factor of that atom becomes a complex number. thieme-connect.de This leads to small, but measurable, differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). ed.ac.uk By comparing the measured intensities with those calculated for both possible enantiomers, the correct absolute configuration can be unambiguously assigned. ed.ac.uk

While a direct determination for the parent this compound is not prominently documented, this method has been successfully applied to closely related bicyclic systems. For instance, the absolute configuration of (+)-bicyclo[2.2.1]hept-5-ene-2-one was unequivocally determined by first resolving a derivative, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, and determining the absolute configuration of one of its enantiomers, (1R,2R,4R) for the (+)-enantiomer, through X-ray crystallography. ku.ac.ke This known configuration was then chemically correlated back to the parent ketone. ku.ac.ke This illustrates the power of combining chemical correlation with X-ray crystallography for assigning absolute configurations in this class of compounds.

Table 2: Crystallographic Data for 7-Norbornyl p-bromobenzoate. nih.gov
ParameterValue
RadiationMo Kα (λ = 0.71073 Å)
Temperature150 (1) K
Final R1 [I > 2σ(I)]0.0224
Final wR2 [I > 2σ(I)]0.0527

Theoretical and Computational Chemistry Studies

Advanced Quantum-Chemical Calculations

Quantum-chemical calculations have been instrumental in elucidating the nuanced structural and electronic properties of bicyclo[2.2.1]heptan-7-ol and its derivatives. These methods allow for a precise characterization of isomers, transition states, and the subtle interplay of electronic effects that govern the molecule's behavior.

Geometry Optimization and Energetic Characterization of Isomers and Transition States

Computational studies, particularly on substituted bicyclo[2.2.1]heptan-7-ols, have provided valuable data on the geometry and relative energies of different isomers. For instance, a detailed analysis of four diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols revealed the energetic preferences dictated by the orientation of the substituents. cdnsciencepub.com The hydroxyl group in these compounds can rotate, leading to various stable conformers, which are energy minima on the potential energy surface (PES). cdnsciencepub.com

The calculations, often performed at levels of theory like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) with appropriate basis sets (e.g., aug-cc-pVDZ), can precisely predict the dihedral angles and relative energies of these conformers. cdnsciencepub.com For the 2-fluorothis compound diastereomers, the relative energies of the stable conformers arising from the rotation of the hydroxy group have been calculated, highlighting the subtle energy differences between various spatial arrangements. cdnsciencepub.com

Table 1: Calculated Relative Energies of 2-fluorothis compound Conformers

Diastereomer H–O–C–C(CF) Dihedral Angle (θ) Relative Energy (kcal mol⁻¹)
syn-exo 63.3° 0.00
181.0° 2.91
295.8° 2.87
anti-exo 68.7° 0.44
181.9° 0.35
291.8° 0.00
syn-endo 72.4° 1.40
183.7° 1.32
anti-endo 53.7° 2.26
178.0° 1.65
288.2° 1.60

Data sourced from a computational study on 2-fluorobicyclo[2.2.1]heptan-7-ols. The global minimum is set to 0.00 kcal mol⁻¹ for each diastereomer set for comparison of conformer energies. cdnsciencepub.com

These computational approaches are also critical for identifying and characterizing transition states in reactions involving the bicyclo[2.2.1]heptane framework, providing insights into reaction mechanisms. researchgate.net For example, in the epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-enes, density functional theory (DFT) calculations have been used to locate the transition states and explain the stereochemical outcomes of the reaction. researchgate.net The presence of a syn-7-hydroxyl group was found to participate in hydrogen bonding with the attacking peracid in the transition state, influencing the reaction pathway. researchgate.net

Detailed Analysis of Stereoelectronic Effects via NBO and AIM Methodologies

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) are powerful computational tools for analyzing stereoelectronic effects. These methodologies have been applied to derivatives of this compound to understand intramolecular interactions, such as hydrogen bonding. cdnsciencepub.com

In the case of the syn-exo isomer of 2-fluorothis compound, NBO and AIM analyses have been used to investigate the nature of the F∙∙∙H-O intramolecular hydrogen bond. cdnsciencepub.com The NBO analysis reveals that this interaction can be described by the hyperconjugative interaction nF→σOH, which involves the transfer of electron density from a nonbonding orbital of the fluorine atom to the antibonding σ orbital of the O-H bond. cdnsciencepub.com This attractive interaction must overcome the repulsive 4-electron/2-orbital interaction between the fluorine lone pair and the bonding σOH orbital for a hydrogen bond to be considered present. cdnsciencepub.com

The AIM theory provides a complementary perspective by analyzing the topology of the electron density. The presence of a bond critical point (BCP) between the fluorine and hydrogen atoms is a key indicator of a hydrogen bond. cdnsciencepub.com For the syn-exo-2-fluorothis compound, such a BCP was identified, confirming the presence of the intramolecular hydrogen bond. cdnsciencepub.com

Table 2: NBO Analysis of the nF→σ*OH Interaction in syn-exo-2-fluorothis compound

Conformer (θ) E(nF→σ*OH) (kcal mol⁻¹)
63.3° 4.0
181.0° 0.0
295.8° 0.0

Data highlights the significant stabilization energy from the nF→σ\OH interaction in the conformer where the F and OH groups are in proximity, indicative of a hydrogen bond.* cdnsciencepub.com

These detailed analyses demonstrate that stereoelectronic interactions play a crucial role in determining the conformational preferences and stability of substituted bicyclo[2.2.1]heptan-7-ols. cdnsciencepub.com

Prediction of Reactivity, Stability, and Spectroscopic Parameters

Quantum-chemical calculations are not only descriptive but also predictive. They can be used to forecast the reactivity and stability of molecules, as well as their spectroscopic properties. For instance, the calculated relative energies of different isomers and conformers of this compound derivatives provide a direct measure of their relative stabilities. cdnsciencepub.com

Furthermore, these computational methods can predict spectroscopic parameters with high accuracy. A notable example is the calculation of NMR spin-spin coupling constants (SSCCs). In the study of 2-fluorobicyclo[2.2.1]heptan-7-ols, it was found that the through-space ¹hJF,H(O) coupling constant in the syn-exo isomer is modulated by the nF→σ*OH interaction. cdnsciencepub.com This demonstrates a direct link between a measurable spectroscopic parameter and the quantum nature of the intramolecular hydrogen bond, a prediction made possible by theoretical calculations. cdnsciencepub.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum-chemical calculations provide detailed information about static structures and energetics, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and intermolecular interactions of molecules over time. MD simulations of this compound and its derivatives can reveal how the molecule behaves in a dynamic environment, such as in solution.

Although specific MD simulation studies focusing solely on the conformational sampling of the parent this compound are not widely documented in the literature, the principles of this methodology are broadly applied to similar bicyclic systems. Such simulations would typically involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system.

These simulations would allow for:

Conformational Sampling: Observing the rotation of the hydroxyl group and any subtle flexing of the rigid bicyclic framework over time to identify the most populated conformations.

Intermolecular Interactions: Analyzing the formation and lifetime of hydrogen bonds between the hydroxyl group of this compound and surrounding solvent molecules. This would provide insights into its solvation and how it interacts with its local environment.

MD simulations have been used in studies of derivatives of bicyclo[2.2.1]heptane, for example, in the context of their interaction with biological macromolecules. nih.gov In these cases, MD is used to refine docked poses and assess the stability of the ligand-protein complex, which inherently involves the analysis of intermolecular interactions. nih.gov

Transition State Analysis and Reaction Pathway Mapping for Complex Transformations

Understanding the mechanisms of chemical reactions is a central theme in chemistry, and computational methods are invaluable for this purpose. Transition state analysis and reaction pathway mapping allow for the detailed investigation of how reactants are converted into products.

For complex transformations involving this compound, such as rearrangements or oxidations, computational chemistry can be used to:

Locate Transition States: Identify the highest energy point along a reaction coordinate, which is the transition state. The geometry and energy of the transition state are crucial for understanding the kinetics of a reaction.

Map Reaction Pathways: By calculating the intrinsic reaction coordinate (IRC), chemists can trace the path from the transition state down to the reactants and products, confirming that the located transition state connects the intended species.

Investigate Competing Mechanisms: When multiple reaction pathways are possible, computational methods can be used to calculate the activation energies for each pathway, thereby predicting which one is kinetically favored.

While specific computational studies detailing complex transformations of the parent this compound are limited, research on related systems provides a framework for how such investigations would be conducted. For example, DFT studies on the epoxidation of substituted bicyclo[2.2.1]hept-2-enes have successfully mapped the reaction pathways and analyzed the transition states to explain the observed stereoselectivity. researchgate.net Similar methodologies could be applied to study reactions such as the oxidation of this compound to the corresponding ketone, or acid-catalyzed rearrangements of the bicyclic skeleton.

Applications in Advanced Organic Synthesis and Chemical Biology

Bicyclo[2.2.1]heptan-7-ol as a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality and conformational rigidity of the norbornane (B1196662) skeleton make it a privileged structure in the field of asymmetric synthesis. Derivatives of this compound serve as versatile chiral templates and precursors for a wide range of applications, from the development of novel catalytic systems to the synthesis of complex, biologically active molecules.

The well-defined steric environment of the norbornane scaffold is highly advantageous for the design of chiral ligands and organocatalysts. By attaching coordinating groups to this rigid framework, chemists can create a precise chiral pocket around a metal center or an active site, thereby directing the stereochemical outcome of a reaction with high efficacy.

Research has demonstrated the development of C-N axially chiral scaffolds through asymmetric Pd/norbornene cooperative catalysis. wikipedia.orgresearchgate.net In these systems, a chiral dinitrogen ligand is employed to control the enantioselectivity of the reaction. wikipedia.orgresearchgate.net The use of the norbornane moiety is crucial for achieving high reactivity and good enantioselectivity. wikipedia.org The structural diversity of the cyclopentadienyl (B1206354) (Cp) ligand family, which includes fused bicyclic systems, has enabled a multitude of enantioselective reactions, providing access to biologically relevant scaffolds. researchgate.net These ligands, categorized as ring-fused, axially chiral, or planar chiral, leverage the stereogenic centers on the scaffold to direct asymmetric transformations. researchgate.net

Ligand/Catalyst TypeScaffold FeatureApplication ExampleReference
Chiral Dinitrogen LigandsNorbornene cooperationAsymmetric Catellani reaction for C-N axial chirality wikipedia.orgresearchgate.net
Fused Cp LigandsBicyclic [2.2.2]octane fused CpAsymmetric C-H activation researchgate.net
Norbornane β-amino acidsMultiple stereogenic centersStereocontrolled synthesis of cispentacin derivatives nist.gov

The strained ring system of norbornane derivatives makes them excellent precursors for the synthesis of more complex molecular structures. The release of ring strain can be a powerful driving force for various chemical transformations. Enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol, a related heterocyclic analog, has been successfully employed as a chiral template for the synthesis of aminocyclitols, including dihydroconduramine and ent-conduramine derivatives. nih.gov This highlights the utility of the bicyclic scaffold in constructing molecules with multiple stereocenters.

Furthermore, the norbornane framework is a key component in transition-metal-catalyzed domino reactions. nist.gov These reactions provide an efficient pathway to construct biologically and medicinally significant compounds that bear multiple stereocenters, starting from strained bicyclic alkenes. nist.gov For instance, palladium-catalyzed three-component reactions involving norbornenes have been developed to synthesize complex norbornane-fused indanes. nist.gov

In chemical biology and medicinal chemistry, the norbornane skeleton serves as a rigid carbocyclic mimic of the furanose ring found in natural nucleosides. This application is critical for the development of antiviral and antitumor agents. By replacing the flexible sugar moiety with a conformationally constrained bicyclo[2.2.1]heptane scaffold, researchers can synthesize nucleoside analogs with restricted conformations, which can lead to enhanced binding affinity for target enzymes and improved biological activity. nih.govchemeo.com

Optically active bicyclo[2.2.1]heptane scaffolds have been used to create libraries of L-type carbocyclic nucleosides and 1′-homocarbanucleoside analogs. nih.govnih.gov These compounds, featuring pyrimidine (B1678525) (uracil, thymine, cytosine) and purine (B94841) (adenine, 6-chloropurine) bases, have been tested for their antiviral properties. nih.gov Several of these analogs have demonstrated significant activity against viruses such as Herpes Simplex Virus-1 (HSV-1), with inhibitory concentrations (IC₅₀) comparable to the established drug acyclovir. nih.govchemeo.com The rigidity of the scaffold is believed to be a key factor in their mechanism of action. nih.gov

Nucleoside Analog ScaffoldNucleobaseTarget VirusReported Activity (IC₅₀)Reference
Bicyclo[2.2.1]heptane6-chloropurine derivative (6j)HSV-115 ± 2 µM nih.gov
Bicyclo[2.2.1]heptaneUracil derivative (6d)HSV-121 ± 4 µM nih.gov
Bicyclo[2.2.1]heptaneThymine derivative (6f)HSV-128 ± 4 µM nih.gov
Acyclovir (Reference)AcycloguanosineHSV-128 ± 4 µM nih.gov

Exploration of Functionalized Norbornane Derivatives in Materials Science and Medicinal Chemistry Research

The unique structural and chemical properties of the norbornane framework extend its utility into materials science and advanced medicinal chemistry. Functionalized derivatives are used to create novel polymers with tailored properties and serve as foundational structures for the development of new therapeutic agents and chemical tools.

Norbornene and its derivatives, which can be synthesized from this compound, are important monomers in polymer chemistry. They are particularly well-suited for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that yields polymers with well-defined structures and properties. The incorporation of the rigid norbornane unit into the polymer backbone imparts high thermal stability, with decomposition temperatures often exceeding 300 °C, and high glass transition temperatures (Tg), ranging from 134–325 °C.

The presence of polar functional groups, such as hydroxyls or carboxylic acids, on the norbornane monomer can significantly alter the non-polar nature of polyolefin materials. This functionalization allows for the creation of polymers with tunable surface properties, improved adhesive capabilities, and enhanced blending characteristics. The steric bulk of the bicyclic scaffold also influences the packing of polymer chains, leading to materials with high modulus and hardness. In the realm of supramolecular chemistry, the defined geometry of the bicyclo[2.2.1]heptane framework has been exploited to trap unstable molecules, such as anti-Bredt olefins, within the interior of larger host structures known as hemicarcerands.

The norbornane scaffold has emerged as a promising structure in medicinal chemistry, serving as a versatile nucleus for the development of novel therapeutic candidates and chemical probes to investigate biological systems. Its rigid structure allows for the precise three-dimensional presentation of various functional groups, which is a key factor in designing molecules that can interact with specific biological targets such as enzymes and receptors with high affinity and selectivity.

A wide range of norbornane derivatives have been investigated as potential anticancer agents. By modifying the bicyclic ring with different substituents, researchers can modulate the molecule's biological activity. These compounds act as probes to explore cellular pathways, with studies analyzing their effects on targets like estrogen and androgen receptors, carbonic anhydrase, and various kinases involved in cell cycle regulation. The development of these bioactive molecules underscores the role of the norbornane framework as a privileged scaffold in drug discovery, providing a robust starting point for creating advanced chemical reagents designed to probe and modulate biological function.

Q & A

Q. What are the standard synthetic routes for Bicyclo[2.2.1]heptan-7-ol, and how can purity be ensured?

The compound is commonly synthesized via catalytic hydrogenation of unsaturated precursors. For example, Ruren et al. (1963) reduced 5-substituted bicyclic ketones using palladium catalysts to yield this compound, with purity confirmed via IR spectroscopy (hydroxyl stretch at ~3618 cm⁻¹) and NMR . To ensure purity, chromatographic separation (e.g., silica gel) and recrystallization in non-polar solvents (e.g., hexane) are recommended. Always report melting points and spectral data for reproducibility .

Q. How can IR spectroscopy distinguish the hydroxyl group's stereochemical environment in bicyclic alcohols?

The O-H stretching frequency in IR spectra is sensitive to hydrogen bonding. In this compound, the hydroxyl group’s position relative to the bridgehead (e.g., endo vs. exo) affects hydrogen bonding strength. A frequency near 3618 cm⁻¹ suggests weak hydrogen bonding, indicative of a sterically shielded endo-OH group, as observed in saturated analogs . Compare with unsaturated analogs (e.g., 5-substituted derivatives) to confirm assignments .

Q. What experimental protocols are critical for characterizing bicyclic alcohols in NMR studies?

Use high-resolution ¹H and ¹³C NMR with deuterated solvents (e.g., CDCl₃). For this compound, coupling constants (J values) between bridgehead protons (e.g., H-7 and H-1) resolve stereochemistry. APT (Attached Proton Test) experiments in ¹³C NMR differentiate CH₂, CH, and quaternary carbons, as demonstrated for related bicyclic alcohols . Always include DEPT or HSQC spectra in supplementary data .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize molecular geometries and calculate thermodynamic properties like heat of formation (HOF). For high-energy-density derivatives (e.g., nitramines), bond dissociation energies (BDEs) of C-NO₂ bonds predict stability under detonation conditions . Compare HOMO-LUMO gaps to assess electronic stability .

Q. What strategies resolve contradictions in spectral data for bicyclic alcohols with multiple stereocenters?

Conflicting assignments often arise from overlapping signals or misassigned exo/endo descriptors. For example, in (1R*,4S*,7R*)-derivatives, NOESY correlations between H-7 and bridgehead protons confirm spatial proximity, while coupling constants distinguish axial vs. equatorial substituents . Cross-validate with X-ray crystallography if crystals are obtainable .

Q. How does steric strain in bicyclo[2.2.1]heptane systems influence reaction pathways?

The norbornane framework imposes significant angle strain, favoring ring-opening reactions under acidic conditions (e.g., Wagner-Meerwein rearrangements). For this compound, the endo-OH group’s proximity to the bridgehead destabilizes carbocation intermediates, directing regioselectivity in elimination or substitution reactions . Kinetic studies (e.g., Arrhenius plots) quantify activation barriers .

Q. What methodologies ensure reproducibility in multi-step syntheses of bicyclic alcohol derivatives?

Document all steps in detail, including solvent purity, catalyst loading, and reaction times. For example, Ruren et al. (1963) specified Pd/C catalyst ratios and hydrogen pressures for reproducible hydrogenation . Use internal standards (e.g., trimethylsilyl markers) in NMR to confirm yields. Share raw spectral data and chromatograms in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.